Probarbital is a barbiturate compound with the chemical formula C₉H₁₄N₂O₃ and a molecular weight of 198.2191 g/mol. It is classified as an intermediate-acting sedative-hypnotic agent, primarily used to induce drowsiness or sleep and to reduce psychological excitement or anxiety. Probarbital, along with its sodium salt form, Probarbital sodium, shares pharmacological properties similar to those of other barbiturates like pentobarbital, making it effective in clinical settings for sedation and anesthesia .
Probarbital exhibits significant biological activity as a central nervous system depressant. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmitters. This action leads to increased sedation and anxiolytic effects. The compound has been shown to induce sleep and reduce anxiety in clinical settings, although its use has declined due to safety concerns associated with barbiturates, including dependency and overdose risks .
The synthesis of Probarbital typically involves the following steps:
Probarbital has several applications, primarily in medical settings:
Interaction studies involving Probarbital have shown that it can interact with various drugs and substances:
Probarbital belongs to a class of compounds known as barbiturates. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Duration of Action | Primary Use |
|---|---|---|---|
| Probarbital | C₉H₁₄N₂O₃ | Intermediate | Sedative-Hypnotic |
| Pentobarbital | C₁₂H₁₈N₂O₃ | Short | Anesthesia |
| Phenobarbital | C₁₂H₁₄N₂O₃ | Long | Anticonvulsant |
| Secobarbital | C₁₂H₁₈N₂O₃ | Short | Sedative-Hypnotic |
Uniqueness of Probarbital:
Probarbital possesses the molecular formula C₉H₁₄N₂O₃, representing a precisely defined atomic composition that underlies its chemical behavior [1] [2]. The molecular weight of probarbital is established at 198.22 grams per mole, as determined through high-precision analytical methods and confirmed by multiple authoritative chemical databases [1] [2] [4]. This molecular weight calculation incorporates the standard atomic masses of carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999) according to International Union of Pure and Applied Chemistry standards [2].
The molecular composition analysis reveals nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration [1] [2]. The compound registry is maintained under Chemical Abstracts Service number 76-76-6, providing universal identification across chemical literature and databases [1] [2] [4]. The exact mass of probarbital, calculated with high precision, is 198.10044231 daltons, reflecting the precise isotopic composition of its constituent atoms [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O₃ | PubChem, NIST [1] [2] |
| Molecular Weight | 198.22 g/mol | PubChem, NIST [1] [2] |
| Exact Mass | 198.10044231 Da | PubChem [1] |
| Chemical Abstracts Service Number | 76-76-6 | PubChem, NIST [1] [2] |
The structural architecture of probarbital is fundamentally based on the 1,3-diazinane-2,4,6-trione core, which represents a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 [1] [9]. This core structure, also recognized as the barbituric acid framework, features three carbonyl groups positioned at the 2, 4, and 6 positions of the ring system [9] [26]. The presence of these carbonyl functionalities imparts significant chemical reactivity and defines the compound's classification within the barbiturate family [9].
The distinguishing structural features of probarbital include two specific alkyl substituents attached to the central carbon atom at position 5 of the diazinane ring [1] [3]. These substituents consist of an ethyl group (C₂H₅) and an isopropyl group (C₃H₇), which are designated as 5-ethyl and 5-isopropyl in systematic nomenclature [1] [3] [4]. The ethyl substituent represents a linear two-carbon chain, while the isopropyl group exhibits a branched three-carbon arrangement with the central carbon bearing two methyl groups [1].
The functional group analysis reveals the presence of multiple hydrogen bond donor and acceptor sites within the molecular structure [1]. Specifically, probarbital contains two hydrogen bond donor groups, corresponding to the imide nitrogen atoms capable of participating in intermolecular hydrogen bonding interactions [1]. The molecule also features three hydrogen bond acceptor sites, represented by the carbonyl oxygen atoms that can engage in hydrogen bonding with appropriate donor molecules [1].
The rotatable bond count for probarbital is determined to be two, indicating the presence of two single bonds around which free rotation can occur [1]. These rotatable bonds are associated with the ethyl and isopropyl substituents, allowing for conformational flexibility in the molecular structure [1].
The systematic nomenclature of probarbital follows International Union of Pure and Applied Chemistry guidelines, resulting in the official name 5-ethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione [1] [2]. This nomenclature precisely describes the molecular structure by identifying the parent heterocyclic system (1,3-diazinane-2,4,6-trione) and specifying the exact positions and nature of the substituent groups [1]. The designation "5-ethyl-5-propan-2-yl" indicates that both alkyl groups are attached to carbon atom number 5 of the diazinane ring [1].
Alternative systematic names found in chemical literature include 5-ethyl-5-isopropylbarbituric acid and 2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylethyl) [1] [2] [4]. These naming conventions reflect different approaches to describing the same molecular structure, with the pyrimidinetrione designation emphasizing the relationship to the pyrimidine ring system [1] [2]. The barbituric acid nomenclature maintains historical continuity with traditional chemical naming practices [2] [4].
The International Chemical Identifier Key for probarbital is HHLXJTDUHFBYAU-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications [1] [2] [4]. The corresponding International Chemical Identifier string is InChI=1S/C9H14N2O3/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14), which encodes the complete structural information in a standardized format [1] [2].
The Simplified Molecular Input Line Entry System representation is CCC1(C(C)C)C(=O)NC(=O)NC1=O, providing a linear notation that captures the molecular connectivity and atomic arrangements [1] [2] [4]. This notation system enables efficient database storage and computational processing of structural information [1].
The two-dimensional structural representation of probarbital reveals the planar projection of the molecular framework, emphasizing the connectivity patterns between atoms [1] [16]. The central diazinane ring adopts a specific geometric arrangement with the carbonyl groups positioned to maximize electronic stability through resonance interactions [9] [16]. The barbituric acid core exhibits aromatic character due to electron delocalization across the nitrogen and carbonyl functionalities [9].
Crystallographic studies of related barbiturate compounds demonstrate that the diazinane ring typically adopts a chair-like conformation in the solid state, similar to cyclohexane derivatives [16] [30]. The chair conformation minimizes steric interactions between substituents and optimizes the geometry for hydrogen bonding networks [16]. The ethyl and isopropyl substituents in probarbital preferentially occupy equatorial positions to reduce steric hindrance with axial hydrogen atoms on the ring [30].
Three-dimensional molecular modeling reveals that probarbital exhibits conformational flexibility due to rotation around the carbon-carbon bonds in the alkyl substituents [1] [30]. The isopropyl group can adopt multiple rotational conformations, with the most stable arrangements placing the methyl groups in staggered positions relative to the ring system [30]. The ethyl substituent similarly displays rotational freedom, with the terminal methyl group capable of assuming various orientations in space [30].
The molecular volume of probarbital, calculated using computational methods, reflects the three-dimensional space occupied by the molecule including van der Waals radii of constituent atoms [1]. The polar surface area, determined to be approximately 58.2 square angstroms, indicates the extent of molecular surface available for intermolecular interactions [1]. This parameter influences solubility characteristics and biological membrane permeability properties [1].
The stereochemical analysis of probarbital reveals that the molecule does not contain asymmetric carbon centers, thus existing as a single constitutional isomer without optical activity [1] [14]. The central carbon atom at position 5 of the diazinane ring, while bearing two different substituents (ethyl and isopropyl), does not constitute a stereogenic center due to the presence of the ring system [1]. Consequently, probarbital does not exhibit enantiomerism or diastereomerism [14].
The conformational analysis focuses on the rotational degrees of freedom associated with the alkyl substituents [30]. The ethyl group can rotate around the C-C bond connecting it to the ring, with the most stable conformation typically placing the methyl group in an anti-periplanar arrangement relative to the ring nitrogen atoms [30]. Energy barriers for rotation around this bond are relatively low, allowing for rapid conformational interconversion at ambient temperatures [30].
The isopropyl substituent presents more complex conformational behavior due to its branched structure [30]. The C-C bond connecting the isopropyl group to the ring allows for rotation, while the internal C-C bonds within the isopropyl group provide additional conformational flexibility [30]. The most energetically favorable conformations position the methyl groups of the isopropyl unit to minimize steric interactions with both the ring system and the ethyl substituent [30].
Computational conformational analysis using molecular mechanics methods indicates that probarbital can adopt multiple low-energy conformations differing primarily in the orientations of the alkyl substituents [20] [21]. The energy differences between these conformations are typically less than 2-3 kilocalories per mole, suggesting rapid equilibration between conformational states under normal conditions [20] [21]. The global minimum energy conformation places both alkyl groups in orientations that maximize the distance between bulky substituent portions [20] [21].